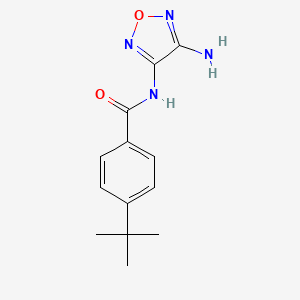![molecular formula C19H19BrN6O2 B14945110 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14945110.png)
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of pyrazole, indole, and oxadiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.
Synthesis of the oxadiazole ring: This involves the cyclization of a suitable hydrazide with a carboxylic acid derivative.
Coupling of the indole moiety: The indole derivative is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.
科学研究应用
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studies focus on its interaction with biological targets and its potential as a drug candidate.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
作用机制
The mechanism of action of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1H-Indole-3-carboxamide: An indole derivative with comparable functional groups.
1,2,4-Oxadiazole-5-carboxamide: A related oxadiazole compound with similar reactivity.
Uniqueness
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for diverse scientific investigations.
属性
分子式 |
C19H19BrN6O2 |
|---|---|
分子量 |
443.3 g/mol |
IUPAC 名称 |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H19BrN6O2/c1-11-17(20)12(2)26(24-11)10-16-23-19(28-25-16)18(27)21-8-7-13-9-22-15-6-4-3-5-14(13)15/h3-6,9,22H,7-8,10H2,1-2H3,(H,21,27) |
InChI 键 |
VNNVRKIVDXBBGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCCC3=CNC4=CC=CC=C43)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H,5H-Pyrazolo[1,2-a][1,2,4]triazol-1-one, 2-(3-chlorophenyl)tetrahydro-3-(3-pyridinyl)-](/img/structure/B14945028.png)
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B14945032.png)
![5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14945041.png)
![Ethyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14945054.png)
![4-{[(2Z)-3-(furan-2-ylmethyl)-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid](/img/structure/B14945057.png)

![2-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B14945064.png)

![4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B14945085.png)
![1H-Pyrazole, 4-iodo-3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14945100.png)
![N-(3,4-dimethylphenyl)-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14945108.png)
![Ethyl 4-({[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14945118.png)
![1-(4-Propoxyphenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14945120.png)
![N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)benzene-1,3-diyl]dicyclohexanecarboxamide](/img/structure/B14945131.png)
